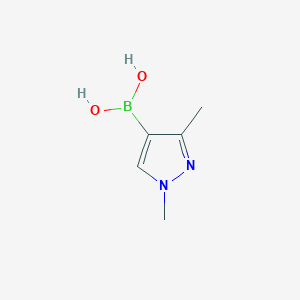

1,3-Dimethylpyrazole-4-boronic acid

説明

特性

IUPAC Name |

(1,3-dimethylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-4-5(6(9)10)3-8(2)7-4/h3,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUMSPVHWLBEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681757 | |

| Record name | (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146616-03-6 | |

| Record name | (1,3-Dimethyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dimethylpyrazole 4 Boronic Acid and Its Derivatives

Direct Borylation Approaches for Pyrazole (B372694) Scaffolds

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic acids. This approach avoids the need for pre-functionalized starting materials, offering a more streamlined route to the target compounds.

Transition-Metal-Catalyzed C-H Borylation of 1,3-Dimethylpyrazoles

Transition-metal catalysis, particularly with iridium and rhodium complexes, has been instrumental in the development of C-H borylation reactions. These catalysts can selectively activate C-H bonds, allowing for the introduction of a boryl group. While specific examples detailing the direct C-H borylation of 1,3-dimethylpyrazole (B29720) at the C4-position are not extensively documented in publicly available literature, the general principles of iridium and rhodium-catalyzed C-H borylation of N-alkylpyrazoles are well-established.

Iridium catalysts, often in conjunction with bipyridine-based ligands, are known to catalyze the borylation of heteroarenes. The regioselectivity of these reactions is typically governed by steric factors, with the borylation occurring at the least hindered C-H bond. For 1,3-dimethylpyrazole, the C4-position is electronically activated and relatively accessible, making it a plausible target for direct borylation.

Rhodium catalysts have also been employed for the C-H functionalization of pyrazoles. For instance, rhodium(III) complexes have been shown to catalyze the alkenylation of N-alkyl-1H-pyrazoles at the C5-position, directed by the pyrazole nitrogen. While this demonstrates the feasibility of rhodium-catalyzed C-H activation on the pyrazole ring, specific conditions for C4-borylation of 1,3-dimethylpyrazole would require further investigation and optimization.

A general representation of a potential transition-metal-catalyzed C-H borylation of 1,3-dimethylpyrazole is shown below:

Table 1: Hypothetical Reaction Parameters for Transition-Metal-Catalyzed C-H Borylation of 1,3-Dimethylpyrazole

| Parameter | Iridium Catalysis | Rhodium Catalysis |

| Catalyst | [Ir(cod)OMe]₂ | [Rh(cod)Cl]₂ |

| Ligand | 3,4,7,8-tetramethyl-1,10-phenanthroline | PPh₃ |

| Boron Source | Bis(pinacolato)diboron (B136004) (B₂pin₂) | Bis(pinacolato)diboron (B₂pin₂) |

| Solvent | Cyclohexane | Toluene |

| Temperature | 80-100 °C | 100-120 °C |

| Yield | Moderate to Good (estimated) | Moderate (estimated) |

This table represents plausible conditions based on related literature and would require experimental verification for the specific substrate.

Metal-Free C-H Borylation Strategies for Pyrazole Rings

In an effort to develop more sustainable and cost-effective synthetic methods, metal-free C-H borylation strategies have been explored. These methods often rely on the use of strong Lewis acids, such as boron trihalides (e.g., BBr₃), to facilitate the electrophilic borylation of electron-rich aromatic and heteroaromatic compounds.

While this approach has been successfully applied to other heterocycles like pyrroles and indoles, its application to 1,3-dimethylpyrazole for the synthesis of its C4-boronic acid derivative is not well-documented. The mechanism would likely involve the activation of the borylating agent by a base or a directing group on the pyrazole ring, followed by electrophilic attack at the electron-rich C4-position. The feasibility and regioselectivity of such a reaction would depend on the specific reaction conditions and the nature of any directing groups employed.

Functionalization via Halogenated Pyrazole Precursors

An alternative and often more established route to 1,3-dimethylpyrazole-4-boronic acid involves the use of a pre-functionalized pyrazole ring, typically a 4-halo-1,3-dimethylpyrazole. This allows for the subsequent introduction of the boronic acid group through various cross-coupling or exchange reactions.

Palladium-Catalyzed Borylation of 4-Halo-1,3-dimethylpyrazoles

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction between a halide and a diboron (B99234) reagent, is a widely used method for the synthesis of boronic esters. This reaction is highly versatile and tolerates a wide range of functional groups. A specific protocol for the synthesis of this compound pinacol (B44631) ester from 4-bromo-1,3-dimethyl-1H-pyrazole has been reported. chemicalbook.com

The reaction involves heating the 4-bromo-1,3-dimethylpyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The pinacol ester of the boronic acid is formed, which can then be hydrolyzed to the free boronic acid if desired.

Table 2: Reaction Conditions for the Palladium-Catalyzed Borylation of 4-Bromo-1,3-dimethyl-1H-pyrazole. chemicalbook.com

| Reagent/Condition | Details |

| Starting Material | 4-Bromo-1,3-dimethyl-1H-pyrazole |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ |

| Base | Potassium Acetate (B1210297) (KOAc) |

| Solvent | Anhydrous 1,4-Dioxane |

| Temperature | 100 °C |

| Reaction Time | Overnight |

| Yield | 60% |

Lithium-Halogen Exchange and Boronate Trapping in 1,3-Dimethylpyrazole Systems

Lithium-halogen exchange is a classic method for converting aryl and heteroaryl halides into their corresponding organolithium species. These highly reactive intermediates can then be trapped with an electrophilic boron source, such as a trialkyl borate (B1201080), to form the boronate ester. This method is typically performed at low temperatures to avoid side reactions.

Grignard Reagent Exchange Methods for this compound Synthesis

Similar to the lithium-halogen exchange, the formation of a Grignard reagent from a 4-halo-1,3-dimethylpyrazole provides a nucleophilic intermediate that can react with a boron-containing electrophile. This method involves the reaction of the halo-pyrazole with magnesium metal to form the Grignard reagent, which is then quenched with a borate ester.

Patents describe the general synthesis of boronic esters and acids from Grignard reagents and a boron-containing substrate, such as pinacolborane or a dialkylaminoborane, in an ethereal solvent at ambient temperature. google.com Applying this to the synthesis of this compound would involve the initial formation of the Grignard reagent from a 4-halo-1,3-dimethylpyrazole, followed by its reaction with a suitable boron source.

Post-Synthetic Derivatization of this compound

Following the primary synthesis of this compound, a variety of post-synthetic modifications can be employed to enhance its stability, modulate its reactivity, or prepare it for subsequent applications in organic synthesis. These derivatization techniques primarily focus on the boronic acid moiety itself and the nitrogen atoms within the pyrazole ring.

Formation of Pinacol Esters and Other Boronate Derivatives

One of the most common post-synthetic modifications of this compound is its conversion into a boronate ester, with the pinacol ester being the most prevalent. This transformation is often carried out to improve the compound's stability, making it less prone to dehydration and trimerization into boroxines. The pinacol ester of this compound is a stable, solid compound that is easier to handle, purify, and store over extended periods.

Several synthetic routes lead to the formation of this compound pinacol ester. One common method involves the reaction of a halogenated pyrazole precursor, such as 4-bromo-1,3-dimethyl-1H-pyrazole, with a diboron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.

A typical reaction involves heating 4-bromo-1,3-dimethyl-1H-pyrazole with bis(pinacolato)diboron and potassium acetate in a solvent like 1,4-dioxane, catalyzed by a palladium complex such as Pd(dppf)Cl2. chemicalbook.com The reaction mixture is heated, and after workup and purification by silica gel column chromatography, the desired this compound pinacol ester is obtained as a brown viscous liquid. chemicalbook.com

Another approach utilizes a one-pot synthesis method starting from 1,3-dimethyl-4-bromopyrazole. google.com This method involves reacting the brominated pyrazole with triisopropyl borate and n-hexyllithium (B1586676) at low temperatures, followed by the addition of pinacol to facilitate an ester exchange, yielding the 1,3-dimethyl-1H-pyrazole-4-boronic acid pinacol ester. google.com

The following table summarizes a selection of reported synthetic methods for this compound pinacol ester:

| Starting Material | Reagents | Catalyst | Solvent | Yield | Reference |

| 4-Bromo-1,3-dimethyl-1H-pyrazole | Bis(pinacolato)diboron, Potassium Acetate | Pd(dppf)Cl2-CH2Cl2 | 1,4-Dioxane | 60% | chemicalbook.com |

| 1,3-Dimethyl-4-bromopyrazole | Triisopropyl borate, n-Hexyllithium, Pinacol | - | Tetrahydrofuran (THF) | 36.2% | google.com |

Protection and Deprotection Strategies for the Pyrazole Nitrogen

In certain synthetic contexts, particularly during multi-step syntheses, it may be necessary to protect the nitrogen atoms of the pyrazole ring to prevent unwanted side reactions. While 1,3-dimethylpyrazole already has one of its nitrogens protected by a methyl group, the other nitrogen can still be reactive under certain conditions. However, in many standard cross-coupling reactions like the Suzuki-Miyaura coupling, unprotected nitrogen-rich heterocycles can be used directly without the need for protection/deprotection steps. nih.govacs.org

When protection is deemed necessary, several protecting groups can be employed for the pyrazole nitrogen. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal.

Common protecting groups for pyrazoles include:

Boc (tert-butoxycarbonyl): This group is widely used due to its stability under a range of conditions and its straightforward removal. The N-Boc group can be introduced by reacting the pyrazole with di-tert-butyl dicarbonate (Boc2O). researchgate.net Deprotection is typically achieved under acidic conditions, although methods using sodium borohydride in ethanol have also been reported for the selective deprotection of N-Boc on imidazoles and pyrazoles. researchgate.net A synthesis method for pyrazole-4-boronic acid pinacol ester involves the reaction of 1-Boc-4-halogenopyrazole with pinacol diboron, followed by the thermal deprotection of the Boc group to yield the final product. google.com

Trityl (triphenylmethyl): The trityl group is a bulky protecting group that can be introduced to the pyrazole nitrogen. It has been utilized in the synthesis of pyrazole derivatives, for instance, in Chan-Lam coupling reactions. tandfonline.com Deprotection of the trityl group is typically accomplished using acidic conditions, such as trifluoroacetic acid in dichloromethane. tandfonline.com

The following table outlines common protecting groups for the pyrazole nitrogen and their typical deprotection methods:

| Protecting Group | Abbreviation | Deprotection Reagent(s) | Reference |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), Heat, Sodium Borohydride (NaBH4) in Ethanol | researchgate.netgoogle.com |

| Trityl | Tr | Trifluoroacetic Acid (TFA) in Dichloromethane | tandfonline.com |

The decision to protect the pyrazole nitrogen in this compound or its derivatives must be made on a case-by-case basis, considering the specific reaction conditions and the potential for side reactions. In many applications, particularly palladium-catalyzed cross-coupling reactions, the unprotected form can be used effectively.

Reactivity and Synthetic Applications of 1,3 Dimethylpyrazole 4 Boronic Acid

Carbon-Carbon Bond Formation Reactions

Other Cross-Coupling Reactions Involving 1,3-Dimethylpyrazole-4-boronic Acid

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl boronic acid with an amine or an alcohol. wikipedia.org

While the primary focus of the provided information is on carbon-carbon bond formation, the utility of aryl boronic acids like this compound extends to these types of transformations. The Chan-Lam coupling offers a valuable alternative to other methods for the synthesis of N-aryl and O-aryl pyrazoles.

The reaction is often carried out under mild conditions, sometimes even at room temperature and open to the air, which can be an advantage over palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org A variety of copper sources can be used as catalysts, including copper(II) acetate (B1210297) (Cu(OAc)₂). researchgate.net The presence of a ligand, such as pyridine (B92270) or DMAP, can be beneficial. wikipedia.orgrsc.org

The scope of the Chan-Lam coupling is broad, encompassing a range of amines, amides, and alcohols. organic-chemistry.org However, challenges can arise, particularly with the coupling of aryl boronic acid pinacol (B44631) esters (BPin) with aryl amines, which can sometimes result in low yields. nih.gov Research has shown that the choice of solvent can be critical in overcoming these limitations, with mixed solvent systems like acetonitrile/ethanol proving effective. nih.gov

Liebeskind-Srogl Coupling and Related Transformations

The Liebeskind-Srogl coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. This transformation is catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). The reaction proceeds under neutral conditions, which makes it compatible with a wide range of functional groups that might be sensitive to the basic conditions often required in other cross-coupling reactions like the Suzuki coupling. echemi.comechemi.comcymitquimica.com

The general mechanism of the Liebeskind-Srogl coupling involves the oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond of the thioester. The resulting acylpalladium(II) intermediate then undergoes a critical transmetalation step with the boronic acid, which is facilitated by the copper(I) salt. Reductive elimination from the subsequent intermediate furnishes the ketone product and regenerates the palladium(0) catalyst. googleapis.com

While specific examples detailing the use of this compound in Liebeskind-Srogl couplings are not extensively documented in the literature, the reaction is known to be applicable to a variety of heteroaromatic boronic acids. google.com It is therefore anticipated that this compound would serve as a competent coupling partner. In such a reaction, the 1,3-dimethylpyrazole (B29720) moiety would be transferred to an acyl group, yielding a 4-acyl-1,3-dimethylpyrazole. The reaction's success would depend on the optimization of catalysts, ligands, and reaction conditions.

Patent literature demonstrates the utility of this compound pinacol ester in related palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to generate complex heterocyclic structures. chem960.comalchempharmtech.com These examples underscore the capability of the pyrazole-boron bond to participate in transmetalation with palladium intermediates.

Table 1: Example of a Palladium-Catalyzed Cross-Coupling with this compound Pinacol Ester chem960.com

| Entry | Electrophile | Boronic Acid Derivative | Catalyst/Ligand | Base | Solvent | Product |

| 1 | Substituted Heterocyclic Halide | This compound pinacol ester | BrettPhos-Pd-G3 | K₂CO₃ | 1,4-Dioxane/H₂O | Aryl-substituted 1,3-dimethylpyrazole |

Conjugate Addition Reactions

The conjugate addition, or Michael addition, of organoboronic acids to α,β-unsaturated carbonyl compounds is another important carbon-carbon bond-forming reaction. This transformation is typically catalyzed by transition metals, most commonly rhodium or palladium complexes. The reaction allows for the 1,4-addition of the organic group from the boronic acid to the activated alkene.

The reactivity of this compound in this context would involve the addition of the 1,3-dimethylpyrazol-4-yl group across the double bond of an enone, enoate, or other Michael acceptor. The reaction is often facilitated by a catalyst that activates the boronic acid for transmetalation and subsequent addition. Chiral catalysts can be employed to achieve enantioselective conjugate additions.

While direct examples employing this compound are not prevalent, the general applicability of heteroarylboronic acids in palladium-catalyzed conjugate additions suggests its potential as a nucleophilic partner in these reactions. The successful implementation would likely require screening of reaction conditions, including the choice of metal catalyst, ligand, and solvent, to achieve good yields and selectivities.

Activation and Catalytic Applications

This compound as a Lewis Acid Catalyst

Organoboron compounds, including boronic acids, are known to function as Lewis acids due to the electron-deficient nature of the boron atom. This Lewis acidity allows them to activate Lewis basic functional groups, such as carbonyls and hydroxyls, thereby catalyzing a variety of organic transformations. While the Lewis acidity of this compound is not as strong as that of boron trihalides, it can be effective in promoting reactions under milder conditions. The catalytic activity can be tuned by the substituents on the pyrazole (B372694) ring.

Role in the Activation of Carboxylic Acids and Hydroxyl Groups

Boronic acids are particularly effective in activating carboxylic acids and hydroxyl groups, often through the formation of covalent intermediates. For instance, boronic acids can catalyze the esterification of carboxylic acids with alcohols. alchempharmtech.com The proposed mechanism involves the formation of a mixed anhydride (B1165640) between the boronic acid and the carboxylic acid, which activates the carbonyl group toward nucleophilic attack by the alcohol.

A notable application is the selective esterification of α-hydroxycarboxylic acids. chem960.com Boronic acids can form a five-membered cyclic boronate ester with the α-hydroxycarboxylic acid, which both protects the hydroxyl group and activates the carboxylic acid for esterification. This chemoselectivity is a key advantage of using boronic acid catalysts. It is expected that this compound could function as a catalyst in such transformations, facilitating the formation of esters and amides under relatively mild conditions.

Derivatization and Functional Group Interconversions of the Boronic Acid Moiety

Oxidation Reactions to Form Hydroxylated Pyrazoles

A fundamental and highly useful reaction of aryl and heteroaryl boronic acids is their oxidation to the corresponding phenols or hydroxylated heterocycles. This transformation provides a regioselective method for introducing a hydroxyl group onto an aromatic ring at the position formerly occupied by the boronic acid moiety.

The oxidation of this compound would yield 1,3-dimethyl-1H-pyrazol-4-ol. A variety of oxidizing agents can be employed for this purpose, with aqueous hydrogen peroxide being a common, inexpensive, and environmentally friendly choice. The reaction is often carried out under basic conditions, but can also be performed under neutral or acidic conditions, sometimes with the aid of a catalyst. Other common oxidants include sodium perborate (B1237305) and m-chloroperbenzoic acid (MCPBA). The reaction generally proceeds with high efficiency and tolerates a wide range of other functional groups on the molecule.

Table 2: Common Reagents for the Oxidation of Arylboronic Acids

| Oxidizing Agent | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Aqueous NaOH or catalyst-free | |

| Sodium Perborate (SPB) | Water, room temperature | |

| m-Chloroperbenzoic Acid (MCPBA) | Water/Ethanol, room temperature | |

| Ammonium Peroxodisulfate ((NH₄)₂S₂O₈) | Metal- and base-free conditions |

Protonolysis and Related Transformations

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant reaction pathway for organoboronic acids, including heteroaromatic derivatives like this compound. This transformation can be either an undesirable side reaction in synthetic applications, such as Suzuki-Miyaura cross-coupling, or a deliberately employed step. The propensity of a boronic acid to undergo protodeboronation is highly dependent on factors such as the reaction conditions, particularly pH, and the electronic nature of the organic substituent. wikipedia.org

The reactivity of heteroaromatic boronic acids in protonolysis reactions is complex and influenced by the presence of the heteroatom. For basic heteroaromatic boronic acids, which include pyrazole derivatives, the speciation of the boronic acid in solution plays a crucial role in its stability and reactivity. wikipedia.org

Mechanistic Insights into Protodeboronation

Research into the protodeboronation of a range of heteroaromatic boronic acids has revealed that the reaction rates are pH-dependent and can vary significantly between different compounds. researchgate.netnih.gov A general mechanistic model involves multiple pathways that can operate across a broad pH range (pH 1-13). researchgate.net For basic heteroaromatic boronic acids, the formation of zwitterionic species under neutral pH conditions can lead to rapid protodeboronation through unimolecular fragmentation of the C-B bond. wikipedia.org

In the case of pyrazolyl boronic acids, studies have indicated that they can undergo accelerated fragmentation. researchgate.netnih.gov This reactivity is further influenced by the presence of additives. For instance, Lewis acids such as copper and zinc salts have been shown to accelerate the fragmentation of 5-pyrazolyl boronic acids. researchgate.netnih.gov

Beyond simple protonolysis, other transformations such as disproportionation can occur, particularly under basic conditions. Base-promoted disproportionation of arylboronic acids can be facilitated by the presence of pyrazole derivatives, leading to the formation of diarylborinates. nih.gov This process involves the migration of an aryl group between boronic acid molecules. nih.gov

Factors Influencing the Protonolysis of Pyrazole Boronic Acids

The stability of pyrazole boronic acids towards protonolysis is a key consideration in their synthetic applications. The following table summarizes general findings on factors that can influence the protodeboronation of heteroaromatic boronic acids, which are applicable to this compound.

| Factor | Observation | Implication for this compound |

|---|---|---|

| pH | Protodeboronation rates are highly pH-dependent for heteroaromatic boronic acids. researchgate.netnih.gov | The stability of this compound will likely vary significantly with the pH of the reaction medium. |

| Lewis Acids | Lewis acids (e.g., Cu, Zn salts) can accelerate the fragmentation of 5-pyrazolyl boronic acids. researchgate.netnih.gov | The presence of certain metal salts could lead to faster decomposition of this compound. |

| Basic Conditions | Base-promoted disproportionation of arylboronic acids can be facilitated by pyrazole derivatives. nih.gov | Under basic conditions, this compound may participate in or promote disproportionation reactions. |

| Zwitterionic Species | Formation of zwitterionic species in basic heteroaromatic boronic acids can lead to rapid protodeboronation. wikipedia.org | As a derivative of a basic heterocycle, this compound may form a zwitterion that is susceptible to protonolysis. |

Research Findings on Related Transformations

While specific kinetic data for the protonolysis of this compound is not extensively documented in the surveyed literature, studies on related compounds provide valuable insights. For instance, the investigation of base-induced disproportionation of phenylboronic acid in the presence of a bidentate pyrazole ligand demonstrated the formation of diphenylborinic acid and triphenylboroxin. nih.gov This highlights a potential reactivity pathway for boronic acids in the presence of pyrazole-containing molecules.

The following table outlines the products observed in the base-induced disproportionation of phenylboronic acid, a reaction class relevant to the potential transformations of this compound under similar conditions.

| Reactant | Conditions | Observed Products | Reference |

|---|---|---|---|

| Phenylboronic acid | Heated with potassium phosphate (B84403) (without ligand) | Diphenylborinic acid, Triphenylboroxin | nih.gov |

| Arylboronic acids | Heated with a 1-(2-pyridinyl)-5-pyrazolone derivative and a base | Four-coordinate boron(III) complexes (pyrazole diarylborinate) | nih.gov |

Advanced Methodologies and Mechanistic Insights

Computational Chemistry and Theoretical Studies on 1,3-Dimethylpyrazole-4-boronic Acid Reactivity

Computational chemistry has emerged as a powerful tool for predicting the behavior of molecules and elucidating reaction mechanisms at the atomic level. For this compound, theoretical studies provide invaluable insights into its electronic properties and reactivity in various chemical environments.

The reactivity of this compound is fundamentally governed by its electronic structure. The pyrazole (B372694) ring, being an electron-rich aromatic system, influences the boronic acid moiety. The nitrogen atom at position 2, with its lone pair of electrons, is basic and prone to reacting with electrophiles. ijnrd.org

Computational studies, often employing Density Functional Theory (DFT), are used to model the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. These calculations help in identifying the most likely sites for electrophilic and nucleophilic attack. For instance, in related pyrazole boronic acid pinacol (B44631) esters, DFT calculations have been used to understand their molecular structure and electronic transitions, providing a basis for predicting their behavior in reactions.

A key aspect of pyrazole boronic acids is the potential for different tautomeric forms, which can influence their reactivity. pharmajournal.net Computational models can predict the relative stabilities of these tautomers under various conditions, offering a more nuanced understanding of their chemical behavior.

Table 1: Calculated Electronic Properties of a Representative Pyrazole Boronic Acid Derivative

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

Note: The data presented is illustrative and based on typical values for similar pyrazole boronic acid derivatives. Actual values for this compound may vary.

One of the most important applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Computational studies are instrumental in mapping out the intricate reaction pathways of these transformations. nih.govbeilstein-journals.org

The mechanism of the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. Theoretical modeling can calculate the energy barriers for each of these steps, helping to identify the rate-determining step and understand how different factors, such as ligands and solvents, influence the reaction outcome. nih.gov For instance, in the coupling of nitrogen-rich heterocycles, computational studies have shed light on the inhibitory effects of unprotected N-H groups and have guided the development of more efficient catalytic systems. nih.gov

Furthermore, DFT calculations can elucidate the role of the boronic acid itself, including the potential for it to act as a catalyst in certain reactions, such as dehydrative etherifications and acylations, by forming reactive intermediates.

Advanced Spectroscopic Characterization Techniques in Mechanistic Elucidation

While computational studies provide a theoretical framework, advanced spectroscopic techniques offer experimental evidence to validate and refine our understanding of reaction mechanisms involving this compound.

In-situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provides real-time data on the consumption of reactants and the formation of intermediates and products. ubc.ca For boron-containing compounds, ¹¹B NMR is a particularly powerful tool for observing the changes in the coordination environment of the boron atom throughout a reaction. nsf.gov This can help to identify key intermediates, such as boronate complexes, which are crucial in the transmetalation step of the Suzuki-Miyaura reaction.

Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be used to study the formation of aggregates and catalyst complexes in solution, providing insights into the active catalytic species. The hydrolysis of boronic acid esters, a common side reaction, can also be monitored using spectroscopic methods, which is critical for optimizing reaction conditions. researchgate.net

Table 2: Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Relevance to this compound |

| ¹H and ¹³C NMR | Structural information, reaction kinetics. | Monitoring the transformation of the pyrazole backbone and methyl groups. |

| ¹¹B NMR | Coordination environment of boron. | Tracking the involvement of the boronic acid moiety in intermediates. nsf.gov |

| DOSY | Diffusion coefficients, molecular size. | Characterizing catalyst-substrate complexes and aggregates. |

| In-situ IR/Raman | Vibrational modes of functional groups. | Observing changes in bonding during the reaction. |

| Mass Spectrometry | Molecular weight of species in solution. | Identifying intermediates and products. |

Flow Chemistry Applications in the Synthesis and Transformation of this compound

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govbeilstein-journals.org The application of flow chemistry to the synthesis and transformation of pyrazoles, including derivatives like this compound, is a rapidly growing area of research.

The synthesis of substituted pyrazoles has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times compared to traditional batch methods. researchgate.net These continuous processes can involve multiple steps, such as condensation and cyclization, integrated into a single, streamlined workflow.

While the direct application of flow chemistry to transform this compound is still an emerging area, the existing methodologies for pyrazole synthesis can be adapted for its derivatives. For example, Suzuki-Miyaura cross-coupling reactions involving boronic acids have been efficiently performed in flow systems. The precise control over reaction parameters in a flow reactor can help to minimize side reactions, such as protodeboronation, which can be problematic for heterocyclic boronic acids. researchgate.net The ability to safely handle hazardous reagents and operate at elevated temperatures and pressures in flow systems also opens up new possibilities for the functionalization of the pyrazole core. nih.gov

Applications of 1,3 Dimethylpyrazole 4 Boronic Acid in Medicinal Chemistry and Chemical Biology

1,3-Dimethylpyrazole-4-boronic Acid as a Privileged Scaffold in Drug Discovery

A privileged scaffold is a molecular framework that is capable of providing ligands for more than one type of biological target. The 1,3-dimethylpyrazole (B29720) moiety, a key component of the subject compound, is widely recognized as such a scaffold in drug discovery. boronmolecular.comsigmaaldrich.comsigmaaldrich.com

Design and Synthesis of Bioactive Compounds Incorporating the 1,3-Dimethylpyrazole Moiety

The 1,3-dimethylpyrazole core is a desirable feature in the design of bioactive compounds due to its metabolic stability and its ability to engage in various non-covalent interactions with biological targets. While direct, extensive libraries of bioactive compounds originating from this compound are not prolifically reported in public literature, the utility of closely related derivatives in the synthesis of potent kinase inhibitors is well-documented.

For instance, a study focused on the development of Aurora kinase inhibitors utilized 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a synthetic precursor to the corresponding boronic acid, in the creation of a series of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives. nih.govresearchgate.net In this research, the 1,3-dimethyl-1H-pyrazol-4-yl group was identified as a preferred substituent at a key position on the imidazo[4,5-b]pyridine scaffold. nih.gov The synthesis involved the reaction of the pyrazole (B372694) carbaldehyde with an amino-nitro-pyridine derivative, followed by further chemical modifications. nih.govresearchgate.net

The general synthetic accessibility of pyrazole-boronic acid esters, often through Suzuki cross-coupling reactions, makes them valuable building blocks in medicinal chemistry. researchgate.net The pinacol (B44631) ester of this compound is commercially available, facilitating its use in the synthesis of more complex molecules. boronmolecular.comsigmaaldrich.comchemicalbook.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. While specific SAR studies for a broad range of derivatives of this compound are not extensively detailed, general principles can be inferred from research on related pyrazole-containing inhibitors.

In the context of the aforementioned Aurora kinase inhibitors, modifications to the pyrazole N1-substituent on the related 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold led to distinct differences in the orientation of the pyrazole ring within the kinase's active site. nih.gov This highlights the importance of the substitution pattern on the pyrazole ring for achieving desired biological activity.

General SAR studies on diarylpyrazole kinase inhibitors have shown that the substitution on the pyrazole core is critical for both potency and selectivity. sigmaaldrich.com For example, in the development of inhibitors for the fungal kinase Yck2, the nature of the hinge-binding heterocycle, in this case, a pyrazole, was a key determinant of inhibitory activity. sigmaaldrich.com

Role as a Pharmacophore and Enzyme Inhibitor

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound combines two important pharmacophoric elements: the pyrazole ring and the boronic acid moiety.

Reversible Covalent Binding with Biological Targets

The boronic acid group is a key pharmacophore known for its ability to form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, such as serine, threonine, or cysteine. nih.gov This interaction is central to its mechanism of action as an enzyme inhibitor. The boron atom, with its empty p-orbital, acts as a Lewis acid, readily accepting a pair of electrons from a nucleophilic amino acid residue to form a tetrahedral boronate adduct. nih.gov This reversible covalent bond formation can lead to highly potent and selective inhibitors. nih.gov

Development of Proteasome Inhibitors and Other Therapeutic Agents

The ability of boronic acids to reversibly inhibit proteases has been successfully exploited in the development of proteasome inhibitors for the treatment of cancers like multiple myeloma. nih.gov Dipeptidyl boronic acids have been shown to be potent and selective inhibitors of the proteasome. nih.gov While specific examples of proteasome inhibitors derived directly from this compound are not prominent in the literature, the general principle of incorporating a boronic acid into a peptide-like scaffold is a well-established strategy. nih.gov The design of such inhibitors often involves creating a structure that mimics the natural substrate of the proteasome, with the boronic acid acting as a "warhead" that binds to the active site threonine residue. nih.gov

Inhibition of Specific Kinases and Other Biological Enzymes

The 1,3-dimethylpyrazole moiety has been successfully incorporated into inhibitors of various kinases. nih.govnih.gov As previously mentioned, the 7-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold has shown inhibitory activity against Aurora kinases. nih.gov The pyrazole ring in these inhibitors often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region.

The combination of the pyrazole scaffold's ability to confer selectivity and the boronic acid's potent, reversible covalent inhibition mechanism makes this compound a highly promising, albeit not yet fully exploited, starting point for the development of novel kinase inhibitors and other therapeutic agents.

Applications in Molecular Recognition and Biosensing

Interaction with Diols and Saccharides for Detection and Transport

The reversible covalent interaction between boronic acids and diols is a cornerstone for the development of systems for the detection and transport of saccharides. mdpi.comnih.gov This process is highly dependent on pH, with the tetrahedral boronate form, which is more prevalent at higher pH, generally exhibiting stronger binding to diols. mdpi.com

The detection of saccharides using boronic acid-based sensors often employs optical methods, such as fluorescence or colorimetric assays. nih.govfrontiersin.org A common strategy is the indicator displacement assay (IDA). frontiersin.org In a typical IDA setup, a boronic acid is pre-complexed with a reporter dye that has diol functionalities. This complex exhibits a specific color or fluorescence signal. When a target saccharide with a higher affinity for the boronic acid is introduced, it displaces the reporter dye, leading to a measurable change in the optical signal. frontiersin.org

While no specific studies detailing the use of this compound in an IDA system were identified, its potential for such applications can be inferred. The pyrazole group might influence the binding constants with both the reporter dye and the target saccharides, potentially leading to sensors with novel selectivity profiles.

Below is a hypothetical data table illustrating the kind of research findings that would be generated from studying the interaction of this compound with various saccharides using a fluorescence-based displacement assay. The binding constants (Ka) would indicate the strength of the interaction, while the fluorescence response would quantify the sensor's signal change upon binding.

Table 1: Hypothetical Interaction Profile of a this compound-Based Sensor with Various Saccharides

| Saccharide | Binding Constant (Ka, M-1) at pH 7.4 | Fluorescence Intensity Change (%) |

| D-Fructose | 5.2 x 103 | + 150 |

| D-Glucose | 1.8 x 103 | + 80 |

| D-Galactose | 2.5 x 103 | + 95 |

| D-Mannose | 1.5 x 103 | + 70 |

| Sorbitol | 3.0 x 103 | + 110 |

This table is illustrative and presents the type of data expected from experimental studies. The values are not based on actual experimental results for this compound.

Development of Boronic Acid-Based Probes

The development of boronic acid-based probes, particularly fluorescent probes, is a significant area of research for visualizing and quantifying saccharides and other diol-containing molecules in biological systems. nih.govresearchgate.net These probes typically consist of a boronic acid recognition unit and a fluorophore signaling unit. researchgate.net The interaction between these two components can be designed to produce a "turn-on" or "turn-off" fluorescence response upon binding to a target analyte. researchgate.net

One common mechanism for "turn-on" probes involves photoinduced electron transfer (PET). In the unbound state, the boronic acid can quench the fluorescence of the nearby fluorophore. Upon binding to a diol, the electronic properties of the boron center are altered, which can disrupt the PET process and restore fluorescence. nih.gov

Although no specific fluorescent probes based on this compound have been reported in the reviewed literature, its synthesis would involve coupling the pyrazoleboronic acid moiety to a suitable fluorophore. The choice of fluorophore and the linker connecting it to the boronic acid are crucial for the probe's performance, including its sensitivity, selectivity, and photophysical properties. The dimethylpyrazole group could potentially modulate the PET efficiency and the binding affinity of the probe.

The following table presents hypothetical data for a series of fluorescent probes derived from this compound, illustrating how researchers might evaluate their performance for detecting a specific diol, such as fructose.

Table 2: Hypothetical Performance Data for this compound-Based Fluorescent Probes for Fructose Detection

| Probe | Fluorophore | Quantum Yield (unbound) | Quantum Yield (bound to Fructose) | Fold-Increase in Fluorescence |

| PZ-B(OH)2-1 | Naphthalene | 0.05 | 0.55 | 11 |

| PZ-B(OH)2-2 | Anthracene | 0.02 | 0.48 | 24 |

| PZ-B(OH)2-3 | Pyrene | 0.08 | 0.64 | 8 |

| PZ-B(OH)2-4 | Coumarin | 0.10 | 0.75 | 7.5 |

This table is for illustrative purposes to show the type of data generated in the development of fluorescent probes. The data are not from actual experiments involving this compound.

Emerging Research Frontiers and Future Perspectives

Integration of 1,3-Dimethylpyrazole-4-boronic Acid in Complex Molecular Architectures

This compound and its esters are pivotal reagents in the construction of intricate molecular frameworks, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the linkage of the 1,3-dimethylpyrazole (B29720) moiety to a wide array of other organic structures. The resulting complex molecules are of significant interest in pharmaceutical and materials science research. researchgate.netrsc.orgresearchgate.net

A notable application of this compound is in the synthesis of substituted pyrazoles, which are otherwise challenging to prepare. For instance, the pinacol (B44631) ester of this compound has been utilized in synthetic pathways to produce complex heterocyclic structures. In one patented method, 1,3-dimethyl-4-bromopyrazole undergoes a reaction with trimethyl borate (B1201080) and n-hexyllithium (B1586676), followed by treatment with pinacol to yield the 1,3-dimethyl-1H-pyrazole-4-pinacol borate. This intermediate can then be used in subsequent reactions, with one example reporting a yield of 36.2%. google.com

The utility of pyrazole (B372694) boronic acid derivatives extends to their coupling with various aryl and heteroaryl halides. Research has demonstrated that these coupling reactions can proceed efficiently, tolerating a range of functional groups on the coupling partners. psu.edu For example, the Suzuki-Miyaura coupling of pyrazole boronic acids with heteroaryl halides is a key step in the synthesis of bi- and multi-heterocyclic compounds that are scaffolds for drug discovery. rsc.orgpsu.edu

Table 1: Example of a Synthetic Route for 1,3-Dimethyl-1H-pyrazole-4-pinacol borate

| Step | Reactants | Reagents | Product | Yield | Reference |

| 1 | 1,3-dimethyl-4-bromopyrazole, trimethyl borate | n-hexyllithium, THF, pinacol, glacial acetic acid, sodium carbonate | 1,3-dimethyl-1H-pyrazole-4-pinacol borate | 36.2% | google.com |

This table illustrates a specific patented method for the synthesis of the pinacol ester of this compound.

Potential in Advanced Materials Science Applications

The unique electronic and photophysical properties of organoboron compounds have sparked interest in their application in advanced materials science, particularly in the field of organic electronics. While specific research on this compound in this area is still emerging, the broader class of pyrazole and boronic acid derivatives shows significant promise. mdpi.com

Four-coordinate organoboron compounds, which can be synthesized from boronic acids, are known for their intense luminescence and high carrier mobility. These properties make them suitable for applications in organic light-emitting diodes (OLEDs). nih.gov The pyrazole scaffold, when incorporated into larger conjugated systems, can influence the electronic properties of the material. The development of novel materials for organic electronics often involves the synthesis of complex molecules where building blocks like this compound could play a crucial role. mdpi.com

The synthesis of boron-doped polycyclic aromatic hydrocarbons (PAHs) is another area where boronic acid derivatives are instrumental. These materials have potential applications in various electronic devices. The synthetic strategies often involve the use of boronic esters in cyclization reactions to create the final boron-containing polycyclic structure. mdpi.com Although direct examples with this compound are not yet prevalent, its integration into such systems could lead to new materials with tailored optoelectronic properties.

Development of Green Chemistry Approaches for this compound Synthesis and Use

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact. nih.gov Traditional methods for the synthesis of boronic acids and their derivatives can involve harsh reagents and conditions, such as the use of n-hexyllithium at very low temperatures (-70°C). google.comgoogle.com

Recent advancements in green synthetic methodologies for pyrazole derivatives focus on the use of microwave irradiation, solvent-free reaction conditions, and reusable catalysts. nih.govfishersci.finih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of various pyrazole derivatives. google.comnih.govnih.gov For instance, the condensation of hydrazine (B178648) derivatives with β-keto esters to form pyrazolones has been achieved rapidly and in high yields under solvent-free microwave conditions. nih.gov Similarly, microwave-assisted one-pot syntheses of pyrazole derivatives have been developed, offering a more efficient and environmentally friendly alternative to conventional methods. nih.gov

Solvent-free synthesis, sometimes employing grinding techniques, is another green approach that has been successfully applied to the preparation of pyrazoles. boronmolecular.comscbt.com These methods minimize the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution. The use of Brønsted-acidic ionic liquids as reusable catalysts in solvent-free multicomponent reactions also represents a significant step towards greener synthetic protocols for pyranopyrazoles, a related class of compounds. boronmolecular.com

While specific green synthetic routes for this compound are not yet widely reported, the successful application of these techniques to other pyrazole derivatives suggests a promising future for the development of more sustainable methods for its production. A patented method for a related compound, pyrazole-4-boronic acid pinacol ester, utilizes a palladium catalyst in an aqueous solution of a weak acid salt, which can be considered a step towards greener conditions. researchgate.net

Table 2: Comparison of Conventional and Potential Green Synthesis Methods for Pyrazole Derivatives

| Method | Conditions | Advantages | Reference |

| Conventional | n-Hexyllithium, low temperature (-70°C), organic solvents | Established method | google.comgoogle.com |

| Microwave-Assisted | Microwave irradiation, often solvent-free or with green solvents | Reduced reaction times, increased yields, energy efficiency | nih.govfishersci.finih.gov |

| Solvent-Free | Grinding or heating without solvent | Reduced waste, simplified work-up | boronmolecular.comscbt.com |

This table provides a comparative overview of synthesis approaches, highlighting the potential for greener alternatives in the production of pyrazole boronic acids.

Future Directions in Drug Design and Discovery Utilizing this compound Scaffolds

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. mdpi.com The incorporation of a boronic acid group can further enhance the therapeutic potential of these molecules. nih.gov Consequently, this compound represents a promising scaffold for the design and discovery of new drugs. mdpi.com

A significant area of interest is the development of protein kinase inhibitors for cancer therapy. mdpi.comnih.gov Many kinase inhibitors feature a pyrazole ring, which can mimic the adenine (B156593) ring of ATP and bind to the kinase's active site. nih.gov The specific substitution pattern on the pyrazole ring, such as the 1,3-dimethyl groups, can influence the binding affinity and selectivity of the inhibitor. mdpi.com The boronic acid moiety can form covalent bonds with key residues in the enzyme's active site, potentially leading to highly potent and selective inhibitors. nih.gov

Research has shown that pyrazole derivatives are being investigated as inhibitors for a variety of kinases, including PIM-1 kinase, which is implicated in prostate cancer. nih.gov The synthesis of libraries of compounds based on the 1,3-dimethylpyrazole scaffold, facilitated by the use of this compound in Suzuki coupling reactions, can accelerate the discovery of new lead compounds. rsc.org

The development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is another active area of research where the pyrazole-boronic acid scaffold could be instrumental. nih.gov These compounds have shown promise as inhibitors of various oncogenic kinases. The ability to readily introduce the 1,3-dimethylpyrazole moiety into these complex heterocyclic systems via its boronic acid derivative opens up new avenues for creating novel drug candidates. rsc.orgnih.gov

Table 3: Selected Kinase Targets for Pyrazole-Based Inhibitors

| Kinase Target | Therapeutic Area | Role of Pyrazole Scaffold | Reference |

| PIM-1 Kinase | Prostate Cancer | Core scaffold for inhibitor design | nih.gov |

| ATR Kinase | Cancer | Hinge-binding motif | nih.gov |

| SRC Family Kinases | Cancer | ATP-competitive inhibition | nih.gov |

| JAK2 | Myeloproliferative Neoplasms | Core of selective inhibitors | mdpi.com |

| Aurora Kinases | Cancer | Adenine-mimetic pharmacophore | mdpi.com |

This table highlights some of the kinase targets for which pyrazole-based inhibitors are being developed, indicating the potential applications for derivatives of this compound.

Q & A

Q. What are the standard synthetic routes for preparing 1,3-Dimethylpyrazole-4-boronic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves a two-step process :

Pyrazole core formation : Cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives under reflux conditions, followed by methylation at the 1- and 3-positions using methylating agents (e.g., methyl iodide) .

Boronation : Introduction of the boronic acid group via palladium-catalyzed Miyaura borylation or transmetallation with pinacol borane. Optimizing reaction time (e.g., 18–24 hours), temperature (60–80°C), and catalyst loading (e.g., PdCl₂(dppf)) can improve yields (typically 50–70%) .

Key variables : Solvent choice (DMSO or THF), inert atmosphere, and purification via recrystallization (water-ethanol mixtures) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms pyrazole ring substitution patterns and methyl group integration. For example, methyl protons appear as singlets at δ 2.5–3.0 ppm .

- ¹¹B NMR : Identifies boronic acid functionality (δ 25–30 ppm for trigonal planar boron) .

- FTIR : B-O stretching vibrations (1340–1390 cm⁻¹) and O-H bonds (broad peak at 3200–3400 cm⁻¹) verify boronic acid presence .

- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .

Q. What are the critical storage and handling protocols for this compound to ensure long-term stability?

- Methodological Answer :

- Storage : Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Desiccants (silica gel) mitigate moisture uptake .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions. Safety protocols include PPE (gloves, goggles) and fume hoods to avoid inhalation .

Advanced Research Questions

Q. How can researchers design Suzuki-Miyaura cross-coupling reactions using this compound to minimize steric hindrance from the methyl groups?

- Methodological Answer :

- Catalyst Selection : Bulky ligands (e.g., SPhos, XPhos) enhance turnover by reducing steric clashes with methyl groups .

- Solvent/Base Optimization : Use polar aprotic solvents (DMF, DMSO) with mild bases (K₂CO₃) to stabilize intermediates. Elevated temperatures (80–100°C) improve coupling efficiency .

- Substrate Compatibility : Electron-deficient aryl halides react faster. Pre-screen substrates via DFT calculations to predict regioselectivity .

Q. What strategies are recommended for resolving contradictory data in the literature regarding the reactivity of this compound in aqueous versus anhydrous conditions?

- Methodological Answer :

- Hydrolysis Studies : Monitor boronic acid stability via ¹¹B NMR in D₂O. Hydrolysis to borate species (δ 10–15 ppm) occurs in >6 hours at pH 7, but is rapid under acidic/basic conditions .

- Protecting Groups : Use pinacol ester derivatives (e.g., this compound pinacol ester) to enhance stability in aqueous media .

- Controlled Experiments : Replicate disputed reactions under strict anhydrous conditions (molecular sieves, Schlenk techniques) to isolate variables .

Q. In the context of metal-organic frameworks (MOFs), how can this compound be functionalized to enhance cis-diol binding capacity?

- Methodological Answer :

- MOF Synthesis : Co-assemble with Cr³⁺ or Fe³⁺ nodes via solvothermal methods. The boronic acid group binds cis-diols (e.g., saccharides) through pH-dependent boronate ester formation .

- Post-Synthetic Modification : Graft onto MIL-100 or UiO-66 frameworks. Fluorescence quenching assays quantify binding affinity (Kd ≈ 10⁻⁴–10⁻⁶ M) .

- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to compare binding with analogous boronic acids lacking methyl groups .

Q. How can computational methods (e.g., DFT) be applied to predict the reactivity and regioselectivity of this compound in multicomponent reactions?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Methyl groups at 1- and 3-positions reduce electron density at the 4-boronic acid site, favoring electrophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents stabilize transition states in Suzuki couplings .

- Machine Learning : Train models on existing pyrazole-boronic acid reaction datasets to predict optimal conditions for new substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。